molecular formula C11H18O5 B2773753 (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester CAS No. 1803187-88-3

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester

Cat. No.: B2773753
CAS No.: 1803187-88-3
M. Wt: 230.26
InChI Key: FZCZIRKXGPPAGI-GKAPJAKFSA-N
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Description

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester is a chiral synthetic intermediate of significant value in organic and medicinal chemistry research. This compound serves as a versatile building block for the diastereoselective synthesis of complex molecules. The synthetic utility of this compound and its closely related (2S,3R)-isomer is demonstrated in published protocols, where it is prepared from a derivative of naturally occurring (S)-malic acid, highlighting its role in stereoselective transformations . The compound features an allyl group, which offers a handle for further functionalization through reactions such as olefin cross-metathesis or oxidation, enabling researchers to diversify the molecular scaffold. Its core structure, derived from a β-hydroxy ester, is a common motif in many biologically active compounds and natural products . The described synthetic route for the closely related (2S,3R)-3-allyl-2-hydroxysuccinate yields a product with a high diastereoselectivity (up to 92:8 ds) and a specific optical rotation of [α]D20 +11.2° (c 2.23, CHCl3) . Physical properties for the analogous diethyl 2-hydroxysuccinate core structure suggest this compound is typically a liquid with a boiling point in the range of 162°C at 19 mmHg and a density of approximately 1.205 g/mL . This product is intended for research applications as a key chiral intermediate and is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

diethyl (2S)-2-hydroxy-3-prop-2-enylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h4,8-9,12H,1,5-7H2,2-3H3/t8?,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCZIRKXGPPAGI-GKAPJAKFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)C(C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(CC=C)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester typically involves the esterification of (2S)-3-Allyl-2-hydroxysuccinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The allyl group can participate in substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of (2S)-3-Allyl-2-oxosuccinic acid diethyl ester.

    Reduction: Formation of (2S)-3-Allyl-2-hydroxybutan-1,4-diol.

    Substitution: Formation of halogenated derivatives of the ester.

Scientific Research Applications

Organic Synthesis

Asymmetric Synthesis
One of the prominent applications of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester is in asymmetric synthesis. It serves as a chiral building block in the synthesis of various biologically active compounds. The compound can facilitate Michael additions and other reactions that require stereoselectivity, making it valuable in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Chiral Compounds
Research indicates that this compound can be used as a precursor for synthesizing chiral compounds through enantioselective reactions. For instance, it has been employed in the synthesis of certain amino acids and derivatives that are essential in drug development. This application highlights its role as a versatile reagent in organic chemistry, particularly for creating compounds with specific stereochemical configurations.

Medicinal Chemistry

Potential Therapeutic Applications
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various targets.

Case Study: Anticancer Activity
Studies have demonstrated that derivatives of this compound exhibit anticancer properties. For example, modifications to the ester group have led to compounds with increased efficacy against specific cancer cell lines. This underscores the importance of this compound in the design of novel anticancer drugs.

Materials Science

Polymer Chemistry
this compound has applications in polymer chemistry, particularly as a monomer for producing biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties while maintaining environmental sustainability.

Case Study: Biodegradable Polymers
Research has focused on the use of this compound in synthesizing polyesters that are both functional and environmentally friendly. These polymers are being explored for applications ranging from packaging materials to medical devices, where biodegradability is a critical factor.

Environmental Applications

Bioremediation Potential
The compound's structure suggests potential applications in bioremediation processes, where it could serve as a substrate for microbial degradation or as an agent to enhance the bioavailability of pollutants.

Summary Table of Applications

Application AreaDescriptionCase Studies/Examples
Organic Synthesis Chiral building block for asymmetric synthesisSynthesis of chiral amino acids
Medicinal Chemistry Development of therapeutic agentsAnticancer activity studies
Materials Science Monomer for biodegradable polymersProduction of sustainable packaging materials
Environmental Science Potential use in bioremediationMicrobial degradation studies

Mechanism of Action

The mechanism of action of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The allyl group may also play a role in modulating the compound’s activity by participating in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-Allyl-2-hydroxysuccinic acid monoethyl ester
  • (2S)-3-Allyl-2-hydroxysuccinic acid dimethyl ester
  • (2S)-3-Allyl-2-hydroxyglutaric acid diethyl ester

Uniqueness

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both allyl and hydroxyl groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.

Biological Activity

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester is an organic compound notable for its unique structure, which includes an allyl group, a hydroxyl group, and two ester groups. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential biological activities.

The compound can undergo hydrolysis to release the active acid form, which is crucial for its interaction with biological pathways. The presence of the allyl group may enhance its reactivity and ability to modulate various biological functions. The mechanism of action primarily involves interactions with specific enzymes or receptors, potentially influencing metabolic processes and signaling pathways.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may show antimicrobial activity against a range of pathogens.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation.
  • Antioxidant Activity : The hydroxyl group in the structure may contribute to antioxidant properties, making it a candidate for further research in oxidative stress-related conditions .

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study focused on the interaction of this compound with thioredoxin glutathione reductase (TGR) revealed that compounds with similar structures exhibited significant inhibitory activity. This suggests that the compound could be a lead in developing inhibitors for TGR-related diseases .
  • Synthesis and Biological Evaluation : Research has shown that modifications around the hydroxyl group can enhance biological activity. For instance, compounds derived from this compound demonstrated improved potency against certain biological targets when structural modifications were applied .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activities
(2S)-3-Allyl-2-hydroxysuccinic acid monoethyl esterOne ethyl group instead of twoPotentially lower bioactivity compared to diethyl ester
(2S)-3-Allyl-2-hydroxyglutaric acid diethyl esterContains a glutaric acid backboneDifferent enzyme interactions
3-(2-Furyl)-1H-1,2,4-triazoleContains a triazole ringKnown for antimicrobial properties

The unique combination of functional groups in this compound allows for diverse chemical transformations and potential applications in drug development.

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